methyl 3-chloro-2-isocyanatobenzoate
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Overview
Description
Methyl 3-chloro-2-isocyanatobenzoate is an organic compound with the molecular formula C9H6ClNO3. It is a derivative of benzoic acid and contains both a chloro and an isocyanato functional group. This compound is used in various chemical syntheses and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-chloro-2-isocyanatobenzoate can be synthesized through the reaction of methyl 3-chloro-2-aminobenzoate with phosgene or triphosgene. The reaction typically occurs in an inert solvent such as dichloromethane under controlled temperature conditions to prevent decomposition or side reactions. The general reaction scheme is as follows:
Methyl 3-chloro-2-aminobenzoate+Phosgene→Methyl 3-chloro-2-isocyanatobenzoate+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors with precise control over temperature and pressure. The use of phosgene is carefully managed due to its toxicity, and alternative reagents like triphosgene may be used to enhance safety. The product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-2-isocyanatobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or alcohols.
Addition Reactions: The isocyanate group can react with nucleophiles to form ureas or carbamates.
Hydrolysis: The compound can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Water: Hydrolyzes the isocyanate group to form the corresponding amine.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Amines: Formed from hydrolysis.
Scientific Research Applications
Methyl 3-chloro-2-isocyanatobenzoate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and protein modifications.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 3-chloro-2-isocyanatobenzoate involves its reactive isocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins and enzymes, potentially inhibiting their function. The chloro group can also participate in substitution reactions, further diversifying its reactivity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-isocyanatobenzoate
- Methyl 4-isocyanatobenzoate
- Ethyl 4-isocyanatobenzoate
Uniqueness
Methyl 3-chloro-2-isocyanatobenzoate is unique due to the presence of both a chloro and an isocyanato group on the benzoate ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
113615-79-5 |
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Molecular Formula |
C9H6ClNO3 |
Molecular Weight |
211.60 g/mol |
IUPAC Name |
methyl 3-chloro-2-isocyanatobenzoate |
InChI |
InChI=1S/C9H6ClNO3/c1-14-9(13)6-3-2-4-7(10)8(6)11-5-12/h2-4H,1H3 |
InChI Key |
VWHCMMWWIRAZAC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)Cl)N=C=O |
Purity |
95 |
Origin of Product |
United States |
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